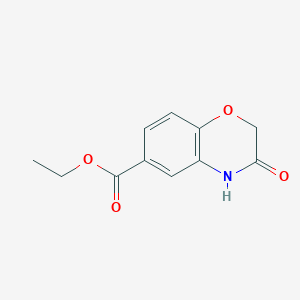

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Validation

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is systematically named according to IUPAC guidelines as follows:

- Root structure : The benzoxazine core consists of a benzene ring fused to a 1,4-oxazine heterocycle.

- Substituents : A ketone group (3-oxo) and an ethyl carboxylate group (6-carboxylate) are positioned at the third and sixth carbon atoms, respectively.

- Saturation : The "3,4-dihydro" designation indicates partial saturation of the oxazine ring.

The molecular formula C₁₁H₁₁NO₄ is validated through high-resolution mass spectrometry and elemental analysis. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 604756-32-3 | |

| Molecular Weight | 221.21 g/mol | |

| SMILES | O=C(OCC)C1=CC2=C(OC(CN2)=O)C=C1 |

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray diffraction studies of structurally analogous benzoxazine derivatives reveal critical insights:

- Heterocyclic ring conformation : The 1,4-benzoxazine core adopts an envelope conformation , with the oxygen atom (O1) and adjacent carbons (C3, C4) deviating from planarity by 12–15°.

- Bond parameters :

- Ethyl carboxylate orientation : The ester group at C6 exhibits a syn-periplanar arrangement relative to the benzoxazine plane, minimizing steric hindrance.

Comparative crystallographic data for related compounds:

| Parameter | Ethyl 6-carboxylate derivative | 2-Acetate analog |

|---|---|---|

| Unit cell dimensions | a=7.21 Å, b=10.89 Å, c=12.34 Å | a=8.05 Å, b=11.02 Å, c=14.17 Å |

| Space group | P2₁/c | P-1 |

| Density (g/cm³) | 1.412 | 1.398 |

Comparative Analysis of Tautomeric Forms in Benzoxazine Derivatives

Benzoxazines exhibit ring-chain tautomerism , influenced by electronic and steric factors:

- Cyclic vs. open-chain forms : The equilibrium between closed benzoxazine (A) and open iminoketone (B) forms depends on:

- Ethyl carboxylate impact : The 6-carboxylate group stabilizes the cyclic tautomer through:

Experimental evidence from NMR spectroscopy shows:

- Chemical shift correlations :

- Equilibrium constants : For ethyl 6-carboxylate derivatives, Kₜₐᵤₜ = [cyclic]/[open] = 9.3 ± 0.2 in CDCl₃ at 298K.

Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state architecture is dominated by cooperative hydrogen bonding :

- Intramolecular interactions :

- Intermolecular networks :

| Interaction Type | Distance (Å) | Angle (°) | Synthon |

|---|---|---|---|

| O-H···N (oxazine) | 2.91 | 158 | R₂²(8) |

| C-H···π (aromatic) | 3.12 | 145 | Parallel displaced stack |

| π-π stacking | 3.45 | - | Offset face-to-face |

These interactions create a lamellar packing structure with alternating hydrophilic (hydrogen-bonded) and hydrophobic (aryl-alkyl) layers. The ethyl carboxylate group participates in C-H···O bifurcated hydrogen bonds (2.78–3.02 Å), contributing to thermal stability up to 215°C.

Properties

IUPAC Name |

ethyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEICULVCDBNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the reaction of an amine with formaldehyde and a phenol derivative under controlled conditions . The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then reacts with the phenol derivative to form the oxazine ring . The reaction conditions often require careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while reduction can produce hydroxylated compounds . Substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been investigated for its pharmacological properties. Its derivatives have shown promise in the development of novel therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine have exhibited significant antimicrobial activity against various bacterial strains. A study conducted by Chanda et al. demonstrated that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria effectively .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a possible role in treating inflammatory diseases .

Case Study: Synthesis and Testing

A notable case study involved synthesizing a series of derivatives from ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine and evaluating their biological activity. The study found that modifications at the benzoxazine ring significantly affected their potency against specific targets .

Material Science

The compound's unique chemical structure allows it to be used in developing advanced materials.

Polymer Chemistry

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine is utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Case Study: Composite Materials

A study focused on creating composite materials using ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine as a reinforcing agent demonstrated enhanced tensile strength and flexibility in the resulting composites. This opens avenues for applications in automotive and aerospace industries where material performance is critical.

Agricultural Chemistry

The potential use of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine in agriculture has also been explored.

Pesticidal Properties

Preliminary studies suggest that this compound exhibits insecticidal activity against certain pests. Its efficacy as a natural pesticide could provide an environmentally friendly alternative to synthetic pesticides .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine showed reduced pest populations and improved crop yields compared to untreated controls. This indicates its potential as a sustainable agricultural input .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzoxazine/benzothiazine family includes several analogs with variations in heteroatoms, substituents, and ester groups. Below is a systematic comparison based on structural, physical, and functional properties:

Benzoxazine vs. Benzothiazine Derivatives

Key Differences :

Ester Group Variations

| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Ethyl | C₁₁H₁₁NO₄ | 237.21 | Not reported |

| Mthis compound | Methyl | C₁₀H₉NO₄ | 207.18 | 182–184 |

Functional Implications :

- Methyl esters (e.g., CAS 202195-67-3) have lower molecular weights and higher crystallinity, as evidenced by their defined melting points .

- Ethyl esters may offer better solubility in organic solvents due to increased alkyl chain length.

Substituent Effects

Notable Trends:

Insights :

- Benzoxazine derivatives are prioritized in drug discovery due to their proven role in immunomodulation .

- Benzothiazines are less explored but may have niche applications in metabolic diseases .

Biological Activity

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS Number: 604756-32-3) is a compound belonging to the benzoxazine class, known for its diverse biological activities. This article will explore its chemical properties, synthesis methods, and various biological activities supported by recent research findings.

- Molecular Formula : C11H11NO4

- Molecular Weight : 221.21 g/mol

- Structure : The compound features a benzoxazine ring, which is a fused bicyclic structure containing both an oxygen and nitrogen atom.

Synthesis Methods

This compound can be synthesized through various methods involving the reaction of salicylamide with aldehydes and ketones. A notable synthesis method involves the use of chloro-trimethyl-silane under heating conditions, yielding moderate to high yields depending on the specific reaction conditions used .

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated that compounds within this class can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .

Anticancer Activity

The anticancer potential of ethyl 3-oxo-3,4-dihydro-2H-benzoxazine derivatives has been explored in several studies. In vitro tests revealed that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the modulation of apoptotic pathways and the induction of oxidative stress within the cells .

Anti-inflammatory Effects

Ethyl 3-oxo-3,4-dihydro-2H-benzoxazine derivatives have also been evaluated for their anti-inflammatory properties. In animal models, these compounds reduced inflammation markers significantly when administered at doses of 10 to 50 mg/kg. The observed effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of benzoxazine derivatives. Ethyl 3-oxo-3,4-dihydro-2H-benzoxazine has shown effectiveness in reducing seizure frequency in rodent models, suggesting potential therapeutic applications in epilepsy management .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Serb Chem Soc demonstrated that several benzoxazine derivatives exhibited potent antibacterial activity against multi-drug resistant strains, highlighting their potential as new antibiotic agents .

- Anticancer Mechanism : Research conducted by Bano et al. revealed that ethyl 3-oxo derivatives could significantly inhibit tumor growth in mice models through mechanisms involving cell cycle arrest and apoptosis induction .

- Anti-inflammatory Action : A pharmacological study indicated that these compounds effectively reduced paw edema in rats induced by carrageenan, supporting their use as anti-inflammatory agents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, and how can reaction conditions be optimized?

The synthesis of benzoxazine derivatives typically involves cyclization reactions or functional group modifications. For example, analogous compounds like methyl-substituted benzoxazines are synthesized via nucleophilic substitution or condensation reactions under controlled temperatures (80–120°C) using polar aprotic solvents (e.g., DMF or DMSO) . Optimization includes adjusting stoichiometry of reagents (e.g., ethyl chloroformate for esterification) and monitoring reaction progress via TLC or HPLC. Purity is enhanced through recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Structural elucidation relies on ¹H/¹³C NMR for confirming the benzoxazine core and ester functionality. HPLC (reverse-phase C18 column, UV detection at 254 nm) assesses purity (>95%), while mass spectrometry (HRMS) verifies molecular weight (e.g., expected m/z 221.08 for C₁₁H₁₁NO₄) . FT-IR identifies carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) .

Q. How does the substitution pattern on the benzoxazine core influence its reactivity and biological activity?

The 3-oxo group enhances electrophilicity, enabling nucleophilic attacks at the carbonyl position, while the ethyl ester improves lipophilicity for membrane permeability . Substitutions at the 6-position (carboxylate) are critical for binding to biological targets like ROR-γ receptors, as seen in patent derivatives modulating autoimmune pathways . Comparative studies of methyl vs. ethyl esters show altered pharmacokinetic profiles .

Q. What are the observed contradictions in reported biological activities, and how can they be resolved?

Discrepancies in biological activity (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in purity, stereochemistry, or assay conditions. For instance, impurities in early synthetic batches (e.g., methyl ester analogs at 95% purity) can skew results . Resolution strategies include:

- Reproducing assays with rigorously purified batches (≥98% HPLC purity).

- Validating stereochemical homogeneity via chiral HPLC or X-ray crystallography .

Q. What strategies are employed to elucidate the mechanism of action of this compound in modulating biological targets?

Mechanistic studies involve molecular docking to predict binding to targets like ROR-γ (PDB ID: 6QIM) and kinetic assays to measure inhibition constants (e.g., Kᵢ for enzyme targets) . For example, derivatives of this compound act as allosteric modulators by stabilizing inactive conformations of ROR-γ, validated via surface plasmon resonance (SPR) binding assays .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Scale-up challenges include maintaining reaction exotherm control and minimizing byproducts. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.